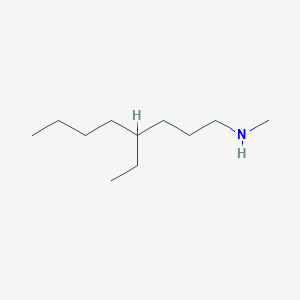

(4-Ethyloctyl)(methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Ethyloctyl)(methyl)amine, also known by its IUPAC name 4-ethyl-N-methyl-1-octanamine, is an organic compound with the molecular formula C11H25N. This compound is a liquid at room temperature and has a molecular weight of 171.33 g/mol . It is primarily used in various chemical synthesis processes and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Ethyloctyl)(methyl)amine can be synthesized through several methods, including nucleophilic substitution reactions. One common method involves the alkylation of primary amines with alkyl halides. For instance, the reaction of 4-ethyloctylamine with methyl iodide under basic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of 4-ethyloctylamine with methylating agents such as methyl chloride or dimethyl sulfate under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Ethyloctyl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different alkylated amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides like methyl iodide or ethyl bromide under basic conditions.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various alkylated amines.

Applications De Recherche Scientifique

(4-Ethyloctyl)(methyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of amine metabolism and enzyme interactions.

Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals

Mécanisme D'action

The mechanism of action of (4-Ethyloctyl)(methyl)amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparaison Avec Des Composés Similaires

(4-Ethyloctyl)amine: Similar structure but lacks the methyl group.

(4-Ethyloctyl)(ethyl)amine: Contains an ethyl group instead of a methyl group.

(4-Ethyloctyl)(propyl)amine: Contains a propyl group instead of a methyl group.

Uniqueness: (4-Ethyloctyl)(methyl)amine is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Activité Biologique

(4-Ethyloctyl)(methyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a substituted methylamine with the following chemical structure:

- Chemical Formula : C11H25N

- Molecular Weight : 171.34 g/mol

This compound features a long aliphatic chain, which is significant for its biological activity, particularly in terms of membrane permeability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of methylamine with 4-ethyloctyl bromide or other suitable alkyl halides. This reaction can be performed under basic conditions to facilitate nucleophilic substitution. The efficiency of this process can vary based on the reaction conditions and the purity of the starting materials.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study involving various substituted amines demonstrated that certain derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. The analogues tested showed up to 92% inhibition against epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated alongside other ammonium salts. Research indicates that compounds with longer alkyl chains tend to exhibit enhanced antimicrobial properties due to increased hydrophobicity, which facilitates better membrane penetration .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| Decylammonium salt | High | Moderate |

Toxicological Effects

While this compound shows promising biological activities, it is essential to consider its toxicological profile. Methylamine, a structural component, has been reported to cause respiratory irritation and skin burns upon exposure . Long-term exposure can lead to chronic respiratory issues and skin conditions.

Case Studies

- Anticancer Screening : A series of substituted methylamines were screened for antiproliferative activity against various cancer cell lines. The results indicated that compounds with branched alkyl groups, including this compound, displayed enhanced cytotoxicity compared to their linear counterparts .

- Antimicrobial Efficacy : In a comparative study of ammonium salts against bacterial strains, this compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

4-ethyl-N-methyloctan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-4-6-8-11(5-2)9-7-10-12-3/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFOFJTWZPEMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.